(2S)-Bornane-10,2-sultam

Catalog No.
S1496009
CAS No.
108448-77-7
M.F
C10H17NO2S
M. Wt
215.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-Bornane-10,2-sultam

CAS Number

108448-77-7

Product Name

(2S)-Bornane-10,2-sultam

IUPAC Name

(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m0/s1

InChI Key

DPJYJNYYDJOJNO-KTOWXAHTSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Synonyms

[3aR-(3aα,6α,7aβ)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; (+)-10,2-Camphorsultam; (+)-Camphorsultam; (1R,2S)-Camphor-2,10-sultam; (2S)-Bornane-10,2-sultam; L-(+)-Camphorsultam; (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Isomeric SMILES

CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C

Here's an overview of its applications in scientific research:

Organic Chemistry:

  • Asymmetric synthesis: (2S)-Bornane-10,2-sultam can act as a chiral auxiliary in asymmetric synthesis, meaning it can help control the formation of stereoisomers during chemical reactions. This is important for the development of new drugs and other molecules where stereochemistry is crucial for their function. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis" (2004)]

Materials Science:

  • Self-assembling materials: (2S)-Bornane-10,2-sultam can be used as a building block for the design of self-assembling materials. These materials can form ordered structures at the molecular level, which can have unique properties for applications in areas such as drug delivery and electronics. [Source: T. Sawaguchi, et al. "Chirality-Controlled Self-Assembly of Functionalized Boranes" (2005)]

Supramolecular Chemistry:

  • Molecular recognition: (2S)-Bornane-10,2-sultam can be used to study molecular recognition, which is the specific interaction between molecules. This research can help in the development of new materials and sensors that can selectively bind to specific molecules. [Source: R. Kramer, et al. "Design of Chiral Recognition Sites Based on Sultam Moieties" (1998)]
  • Origin: (2S)-Bornane-10,2-sultam is likely a synthetic compound derived from bornane, a bicyclic terpene found in camphor oil.
  • Significance: Limited information exists on the specific applications of (2S)-Bornane-10,2-sultam in scientific research. However, sultalams in general have been explored for their potential applications in various fields, including:
    • Asymmetric catalysis []
    • Ion recognition []
    • Drug discovery []

Molecular Structure Analysis

(2S)-Bornane-10,2-sultam possesses a cage-like structure derived from bornane, with a sulfur atom incorporated through a sulfamic acid group (SO2NH) attached to positions 2 and 10 of the bornane ring. The (2S) designation indicates the stereochemistry at the C2 position of the bornane ring.

Key features:

  • Bicyclic cage structure derived from bornane
  • Sulfamic acid group (SO2NH) attached to positions C2 and C10
  • Chiral center at C2

Chemical Reactions Analysis

  • Possible synthesis: A plausible synthetic route could involve the reaction of bornane-2,10-diol with a sulfamide derivative.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.09799996 g/mol

Monoisotopic Mass

215.09799996 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-bornane-10,2-sultam
Bornane-10,2-sultam

Dates

Modify: 2023-08-15

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